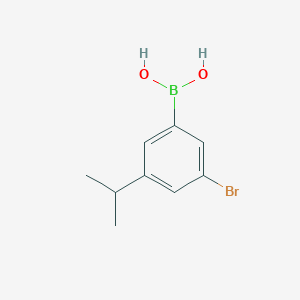

3-Bromo-5-isopropylphenylboronic acid

Description

Properties

IUPAC Name |

(3-bromo-5-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQVEISBEIMQOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-5-isopropylphenylboronic acid chemical properties

An In-Depth Technical Guide to 3-Bromo-5-isopropylphenylboronic acid: Properties, Applications, and Protocols

Introduction

This compound is a specialized organic compound belonging to the highly versatile class of arylboronic acids. In the landscape of modern organic synthesis, such reagents are indispensable building blocks, prized for their unique reactivity and stability.[1] This compound, featuring a strategically substituted phenyl ring with bromo, isopropyl, and boronic acid functionalities, serves as a valuable intermediate in the construction of complex molecular architectures.

Its primary utility is realized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon (C-C) bonds.[2][3][4] This capability is fundamental to the synthesis of substituted biaryls, polyolefins, and styrenes, structures that form the core of numerous active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[2][5] This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic profile, safe handling procedures, and core synthetic applications of this compound, with a focus on its practical implementation in a research and development setting.

Caption: Structure of this compound.

Part 1: Physicochemical and Spectroscopic Profile

The precise characterization of a reagent is fundamental to its effective and reproducible use in synthesis. This section outlines the core physical properties and the expected spectroscopic data for this compound.

Core Chemical Properties

The foundational properties of this compound are summarized below. This data is critical for calculating molar equivalents, determining appropriate solvents, and understanding the material's physical state.

| Property | Value | Reference |

| CAS Number | 1451390-87-6 | [6][7] |

| Molecular Formula | C₉H₁₂BBrO₂ | [6][7] |

| Molecular Weight | 242.91 g/mol | [6][7] |

| Physical Form | Solid | [8] |

| SMILES Code | CC(C)C1=CC(Br)=CC(B(O)O)=C1 | [7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and assessing the purity of the starting material, which is a prerequisite for any successful synthetic protocol. While raw spectra should be acquired for each batch, the following data provides a benchmark for validation.[9]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Isopropyl methine proton (septet, ~δ 2.9 ppm), Isopropyl methyl protons (doublet, ~δ 1.2 ppm), Boronic acid hydroxyl protons (broad singlet, variable position).[9][10] |

| ¹³C NMR | Aromatic carbons (δ 115-160 ppm), Isopropyl carbons (aliphatic region), Carbon attached to boron (broad signal).[9][10] |

| Mass Spec (ESI-) | Expected [M-H]⁻ at m/z ≈ 241.0/243.0, corresponding to the bromine isotopes (⁷⁹Br/⁸¹Br).[9] |

Part 2: Handling, Storage, and Safety

As a senior scientist, ensuring the safety of laboratory personnel and maintaining the integrity of reagents are paramount. Adherence to proper handling and storage protocols is non-negotiable.

Safe Handling Protocols

This compound is classified as harmful if swallowed and causes skin irritation. All manipulations must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[11]

-

Exposure Controls: Avoid inhalation of dust and direct contact with skin and eyes.[6] In case of contact, wash the affected area thoroughly with soap and water.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.[11]

Storage and Stability

Arylboronic acids can be susceptible to dehydration, forming cyclic anhydrides (boroxines), and protodeboronation under certain conditions. Proper storage is crucial to ensure reagent longevity and reactivity.

-

Conditions: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[7]

-

Environment: The storage area should be cool, dry, and well-ventilated to prevent degradation from moisture and heat.[11]

Disposal

All waste materials containing this reagent should be collected in suitable, closed containers and disposed of through an approved waste disposal plant to prevent environmental contamination.[11]

Part 3: Core Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[2][3] this compound is an ideal substrate for this transformation.

Mechanistic Overview

The reaction proceeds via a palladium-based catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.[2][3]

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is critical and requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[2][12]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst.[2][3]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: A Representative Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure for coupling this compound with an aryl iodide.

Objective: To synthesize 3-bromo-5-isopropyl-1,1'-biphenyl.

Materials:

-

This compound

-

Iodobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

Experimental Workflow:

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), iodobenzene (1.1 eq), toluene (5 mL/mmol), and ethanol (2 mL/mmol).

-

Degassing: Bubble argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.

-

Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive state, inhibiting the reaction. Degassing is a critical, self-validating step to ensure catalytic activity.

-

-

Addition of Catalyst and Base: Add an aqueous solution of K₂CO₃ (2.0 M, 2.5 eq), also degassed, followed by the addition of Pd(PPh₃)₄ (0.02-0.05 eq) under a positive pressure of argon.

-

Causality: The base is essential for the transmetalation step.[12] The catalyst loading is kept low (2-5 mol%) as it is regenerated in the catalytic cycle.

-

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Part 4: Role in Drug Discovery and Development

The field of medicinal chemistry has increasingly embraced boron-containing compounds since the approval of the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[1][15][16] Boronic acids are recognized not only as versatile synthetic intermediates but also as potential pharmacophores that can form reversible covalent bonds with biological targets.[15]

This compound is a prime example of a building block designed for diversity-oriented synthesis. Its structure provides two orthogonal reactive sites:

-

The Boronic Acid Group: Ideal for Suzuki-Miyaura coupling to introduce aryl or heteroaryl diversity.

-

The Bromo Group: Can be used in a subsequent cross-coupling reaction (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination) to add a second, different substituent.

This dual reactivity allows medicinal chemists to rapidly generate libraries of complex, three-dimensional molecules from a single, common intermediate. The isopropyl group provides a lipophilic handle that can be crucial for modulating a compound's pharmacokinetic properties, such as cell permeability and metabolic stability. By systematically varying the groups attached at the bromo and boronic acid positions, researchers can explore the structure-activity relationship (SAR) of a new chemical series, a foundational process in the journey from a chemical hit to a clinical drug candidate.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined physicochemical properties, combined with its robust reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, make it a highly valuable asset for researchers, scientists, and drug development professionals. A thorough understanding of its properties, safe handling requirements, and mechanistic role in synthesis empowers scientists to leverage its full potential in creating the next generation of pharmaceuticals and advanced materials.

References

- BIOFOUNT. This compound.

- Sigma-Aldrich. Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. (2014).

- BLD Pharm. (3-Bromo-5-isopropylphenyl)boronic acid.

- PubChem. (3-Bromo-2-fluoro-5-isopropylphenyl)boronic acid.

- Fisher Scientific. Safety Data Sheet for 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester.

- Thermo Fisher Scientific. Safety Data Sheet for Benzene, (3-bromopropyl)-. (2025).

- Cambridge University Press. Suzuki Coupling.

- Wikipedia. Suzuki reaction.

- CymitQuimica. (3-Bromo-5-methoxyphenyl)boronic acid.

- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).

- Organic Chemistry Portal. Suzuki Coupling.

- BenchChem. A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-5-propoxyphenylboronic Acid.

- BenchChem. Technical Guide: Physicochemical Properties and Applications of 3-Bromo-5-propoxyphenylboronic acid. (2025).

- ResearchGate. Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid.

- da Silva, J. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4543. Published by MDPI.

- Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(9), 1090. Published by MDPI.

- Fernandes, G. F. S., Denny, W. A., & Dos Santos, J. L. (2019). Boron in drug design: Recent advances in the development of new therapeutic agents. European Journal of Medicinal Chemistry, 179, 791–804.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 1451390-87-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. 1451390-87-6|(3-Bromo-5-isopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. (3-Bromo-5-methoxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boron in drug design: Recent advances in the development of new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-5-isopropylphenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

CAS Number: 1451390-87-6

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-isopropylphenylboronic acid, a valuable building block in modern organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis from commercially available starting materials, and explore its applications, particularly in the construction of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. This guide is intended to be a practical resource for researchers in drug discovery and materials science, offering insights into the strategic use of this versatile reagent.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, utilizes boronic acids to form carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] This has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active compounds.

This compound (CAS No. 1451390-87-6) is a strategically substituted arylboronic acid that offers medicinal chemists a unique combination of functionalities. The bromine atom serves as a versatile handle for further functionalization, such as subsequent cross-coupling reactions or other transformations. The isopropyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The boronic acid moiety, of course, is the key functional group for participation in Suzuki-Miyaura coupling. This trifecta of functionalities makes it a valuable reagent for the synthesis of complex molecules, including potential kinase inhibitors and other therapeutic agents.[2][3][4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. Below is a summary of the key data for this compound.

| Property | Value | Reference |

| CAS Number | 1451390-87-6 | [5][6] |

| Molecular Formula | C₉H₁₂BBrO₂ | [5] |

| Molecular Weight | 242.91 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents such as methanol, THF, and DMSO. |

Spectroscopic Characterization (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.0-7.5 (m, 3H): Aromatic protons. The meta- and para-protons to the boronic acid group will appear in this region, likely as multiplets.

-

δ 2.9 (sept, 1H): Methine proton of the isopropyl group.

-

δ 1.2 (d, 6H): Methyl protons of the isopropyl group.

-

δ 8.2 (s, 2H): Protons of the B(OH)₂ group, often a broad singlet that can exchange with D₂O.

-

-

¹³C NMR (DMSO-d₆, 101 MHz):

-

δ 150-120: Aromatic carbons. The carbon bearing the boron atom is often not observed or is very broad.

-

δ 34-33: Methine carbon of the isopropyl group.

-

δ 24-23: Methyl carbons of the isopropyl group.

-

-

Mass Spectrometry (ESI-MS):

-

[M-H]⁻: Predicted at m/z 241.0, showing a characteristic isotopic pattern for bromine.

-

[M+Na]⁺: Predicted at m/z 265.0, also with the bromine isotopic pattern.

-

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved from the commercially available precursor, 1,3-dibromo-5-isopropylbenzene. The following two-step protocol is based on established methodologies for the synthesis of arylboronic acids.

Step 1: Synthesis of the Precursor, 1,3-Dibromo-5-isopropylbenzene

A common route to this precursor involves the Sandmeyer reaction of 2,6-dibromo-4-isopropylaniline.[8]

Reaction Scheme:

Caption: Synthesis of 1,3-Dibromo-5-isopropylbenzene.

Experimental Protocol:

-

Diazotization: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dibromo-4-isopropylaniline (1.0 eq) in a mixture of ethanol and concentrated sulfuric acid at -5 °C.

-

Sandmeyer Reaction: To the cooled solution, add sodium nitrite (1.1 eq) portion-wise, maintaining the temperature below 0 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C overnight.[8] Cool the reaction mixture and pour it into ice-water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1,3-dibromo-5-isopropylbenzene.[8]

Step 2: Synthesis of this compound via Lithium-Halogen Exchange

This step involves a selective lithium-halogen exchange followed by borylation.

Reaction Scheme:

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US11952364B2 - TRK inhibitors useful as anticancer drugs - Google Patents [patents.google.com]

- 3. WO2015042088A1 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. 1451390-87-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. 1451390-87-6|(3-Bromo-5-isopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-DIBROMO-5-ISOPROPYLBENZENE synthesis - chemicalbook [chemicalbook.com]

Introduction: The Versatility of a Substituted Phenylboronic Acid

An In-Depth Technical Guide to 3-Bromo-5-isopropylphenylboronic Acid: Properties, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into its core physicochemical properties, with a primary focus on its molecular weight, and explores its critical role as a building block in modern synthetic chemistry, particularly in the realm of pharmaceutical development.

This compound is a specialized organic compound that belongs to the highly versatile class of arylboronic acids. Its molecular structure, featuring a bromine atom, an isopropyl group, and a boronic acid functional group on a phenyl ring, makes it a valuable reagent for creating complex organic molecules. The presence of these distinct functional groups allows for sequential, site-selective modifications, a highly desirable attribute in multi-step syntheses.

Arylboronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the stability and low toxicity of boronic acid reagents.[3][4] Consequently, this compound serves as a key intermediate in the synthesis of biaryl compounds, which are prevalent structural motifs in active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[4][5][6]

Part 1: Core Physicochemical Properties

The precise molecular weight and other physical properties of a reagent are critical for accurate stoichiometric calculations, reaction monitoring, and purification. The defining properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 242.91 g/mol | [7] |

| Molecular Formula | C₉H₁₂BBrO₂ | [7] |

| CAS Number | 1451390-87-6 | [7][8] |

| Appearance | No data available (typically a white to off-white solid) | |

| Solubility | No data available (generally soluble in organic solvents like dioxane, THF, and DMF) | |

| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [7] |

Part 2: Strategic Importance in Drug Discovery and Development

The utility of this compound in drug discovery stems from the synthetic possibilities it unlocks. The boronic acid group is the reactive handle for Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond with an aryl or heteroaryl halide.[3][9] The bromine atom on the same ring provides a secondary reaction site for subsequent cross-coupling reactions, allowing for the construction of elaborate, multi-substituted aromatic systems. The isopropyl group serves to increase lipophilicity and can provide beneficial steric interactions within a target protein's binding pocket.

This trifecta of functionalities allows medicinal chemists to rapidly generate libraries of diverse compounds for structure-activity relationship (SAR) studies. By systematically varying the coupling partners at both the boronic acid and bromo positions, researchers can fine-tune a molecule's pharmacological properties, such as potency, selectivity, and metabolic stability.

Part 3: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a representative, field-proven methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl halide.

Core Directive: This protocol is designed as a self-validating system. The choice of catalyst, base, and solvent is based on established principles that maximize reaction efficiency while minimizing common side reactions like protodeboronation (the undesired cleavage of the C-B bond).[10]

Materials & Reagents:

-

This compound

-

Aryl Halide (e.g., 4-iodoanisole)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., aqueous 2M Sodium Carbonate solution)

-

Solvent (e.g., 1,4-Dioxane or Toluene)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Assemble a round-bottom flask with a stir bar and condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintaining an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Reagent Addition: To the flask, add this compound (1.2 equivalents), the selected aryl halide (1.0 equivalent), and the palladium catalyst (0.05 equivalents).

-

Solvent and Base Addition: Add the organic solvent (e.g., 1,4-dioxane) to the flask, followed by the aqueous base (e.g., 2M Na₂CO₃, 2.0 equivalents). The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[11]

-

Reaction Execution: Heat the reaction mixture to 85-90°C and stir vigorously overnight. The elevated temperature is necessary to drive the catalytic cycle forward.

-

Reaction Monitoring: After cooling to room temperature, check the reaction's progress using Thin-Layer Chromatography (TLC) to ensure the consumption of the limiting starting material (the aryl halide).

-

Workup and Extraction: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. This removes the inorganic base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material using column chromatography on silica gel to isolate the desired biaryl product.

Experimental Workflow Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Part 5: Safety and Handling

As a professional standard, proper handling of all chemical reagents is paramount.

-

Personal Protective Equipment (PPE): Always wear protective glasses, gloves, and a lab coat. [7]* Contact Avoidance: Avoid direct contact with skin. [7]* Waste Disposal: Dispose of chemical waste according to institutional and local regulations. Waste should be segregated and handled by professional disposal services to prevent environmental contamination. [7]

References

- This compound Properties, BIOFOUNT,

- (3-Bromo-2-fluoro-5-isopropylphenyl)boronic acid | C9H11BBrFO2, PubChem,

- This compound pinacol ester, CymitQuimica,

- Technical Guide: Physicochemical Properties and Applications of 3-Bromo-5-propoxyphenylboronic acid, Benchchem,

- Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid, Benchchem,

- 3-Bromo-5-isopropylphenol | C9H11BrO, PubChem,

- (3-Bromo-5-isopropylphenyl)boronic acid, BLD Pharm,

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up, YouTube,

- [3-bromo-5-(propan-2-yloxy)

- Suzuki-Miyaura Cross Coupling Reaction, TCI Chemicals,

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles, NIH,

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- (3-Bromo-5-(tert-butyl)phenyl)boronicacid CAS NO.1373881-94-7, Chemical Synthesis,

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective, PubMed Central (PMC),

- 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries, NINGBO INNO PHARMCHEM CO.,LTD.,

- (3,4,5-trifluorophenyl)boronic acid, Organic Syntheses Procedure,

- The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis, NINGBO INNO PHARMCHEM CO.,LTD.,

- CAS 849062-36-8 | 3-BROMO-5-METHYLPHENYLBORONIC ACID, Alchem Pharmtech,

Sources

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 1451390-87-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 8. 1451390-87-6|(3-Bromo-5-isopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

3-Bromo-5-isopropylphenylboronic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-isopropylphenylboronic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a key building block in modern medicinal chemistry and materials science. Arylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2][3] The strategic placement of the bromo, isopropyl, and boronic acid functionalities on the phenyl ring makes this specific compound a versatile intermediate for introducing tailored structural motifs in drug discovery programs.[4][5][6] This document details a reliable synthetic route, explains the critical chemical principles behind each step, and offers a framework for self-validation to ensure reproducibility and high purity of the final product.

Introduction: The Strategic Value of Arylboronic Acids

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heteroaryl structures, which are ubiquitous in pharmaceuticals, agrochemicals, and organic electronics.[1][7] Within this landscape, arylboronic acids have emerged as superior organometallic reagents due to their general stability to air and moisture, low toxicity, and high functional group tolerance.[4]

This compound is a particularly valuable synthetic intermediate. The boronic acid group serves as the reactive handle for Suzuki-Miyaura coupling, while the bromine atom provides an orthogonal site for subsequent cross-coupling reactions, allowing for sequential and controlled molecular assembly. The isopropyl group imparts specific steric and electronic properties, influencing the solubility and conformational behavior of the final molecule. This guide presents a robust and scalable laboratory procedure for its preparation from 1,3-dibromo-5-isopropylbenzene.

Synthesis Pathway: From Aryl Halide to Boronic Acid

The selected synthetic strategy involves a lithium-halogen exchange reaction on a disubstituted aryl halide, followed by electrophilic trapping of the resulting aryllithium intermediate with a borate ester. The final step is an acidic hydrolysis to yield the desired boronic acid. This method is highly efficient and widely applicable for the synthesis of various arylboronic acids.[8][9]

The overall transformation is as follows:

-

Lithiation: Selective replacement of one bromine atom on 1,3-dibromo-5-isopropylbenzene with lithium using n-butyllithium (n-BuLi) at low temperature.

-

Borylation: Reaction of the in-situ generated aryllithium species with an electrophilic boron source, typically trimethyl borate.[3]

-

Hydrolysis: Acid-catalyzed workup to convert the intermediate boronate ester into the final this compound.[8]

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent quenching of the highly reactive organolithium intermediates.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1,3-Dibromo-5-isopropylbenzene | 277.99 | 2.78 g | 10.0 | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 | 1.1 |

| Trimethyl borate | 103.91 | 1.35 mL | 12.0 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | 30 mL | - | - |

| Ethyl Acetate | - | ~100 mL | - | - |

| Brine (Saturated NaCl solution) | - | ~30 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |

Step-by-Step Methodology

-

Reaction Setup: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen inlet. Allow the flask to cool to room temperature under a positive pressure of nitrogen.

-

Charging the Flask: Add 1,3-dibromo-5-isopropylbenzene (2.78 g, 10.0 mmol) to the flask. Using a syringe, add 50 mL of anhydrous tetrahydrofuran (THF) to dissolve the starting material.

-

Lithiation: Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath. Once the internal temperature is stable, slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for an additional 30 minutes.[8]

-

Borylation: While maintaining the temperature at -78 °C, add trimethyl borate (1.35 mL, 12.0 mmol) dropwise via syringe. A white precipitate may form upon addition. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

Quenching and Workup: Remove the dry ice/acetone bath and allow the reaction mixture to warm slowly to room temperature over approximately 1 hour. Quench the reaction by carefully adding 30 mL of 1 M HCl. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield a crude solid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography to afford pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical progression of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Scientific Integrity & Causality

Expertise & Experience: The "Why" Behind the Protocol

-

Inert Atmosphere: Organolithium reagents like n-BuLi and the aryllithium intermediate are extremely potent bases and nucleophiles. They react instantly and destructively with atmospheric oxygen and moisture.[8] Conducting the reaction under an inert gas like nitrogen or argon is non-negotiable for success.

-

Anhydrous Solvents: Protic sources, including trace water in solvents, will protonate and destroy the organolithium species faster than the desired reaction can occur. The use of rigorously dried, anhydrous solvents is critical.[9]

-

Low Temperature Control (-78 °C): The lithium-halogen exchange is a rapid and highly exothermic reaction. Maintaining a very low temperature is crucial for two reasons: 1) it controls the reaction rate, preventing thermal runaway and degradation of reagents, and 2) it enhances the selectivity of mono-lithiation, preventing potential side reactions like the formation of di-lithiated species.[8]

-

Acidic Hydrolysis: The initial product formed after quenching with trimethyl borate is a boronate ester. This intermediate is not the final product. Hydrolysis with a dilute acid like HCl is required to break the B-O-CH₃ bonds and form the B(OH)₂ group of the boronic acid.[3][8]

Trustworthiness: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a systematic analytical approach is required.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots, quenching them, and spotting against the starting material.

-

Structural Confirmation: The identity of the final product should be unequivocally confirmed using:

-

¹H and ¹³C NMR Spectroscopy: To verify the aromatic substitution pattern and the presence of the isopropyl group.

-

Mass Spectrometry (LC-MS or GC-MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

-

Purity Assessment: The purity should be assessed via High-Performance Liquid Chromatography (HPLC). A major potential impurity is the corresponding boroxine, a trimeric anhydride formed by the intermolecular dehydration of three boronic acid molecules.[10] The presence of boroxine can affect the stoichiometry of subsequent coupling reactions, making purity assessment essential for reliable results.[10]

References

-

3-Bromophenylboronic acid synthesis. 8

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. 1

-

The Suzuki coupling reactions of aryl bromides with phenylboronic acid. 7

-

Technical Guide: Physicochemical Properties and Applications of 3-Bromo-5-propoxyphenylboronic acid. 2

-

A Comparative Guide to Assessing the Purity of Synthesized 3-Bromo-5-propoxyphenylboronic Acid. 10

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. 9

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. 4

-

Suzuki cross-coupling reaction. 3

-

The Crucial Role of Boronic Acids in Modern Drug Discovery. 5

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. 6

-

Design and discovery of boronic acid drugs. 11

-

3-pyridylboronic acid - Organic Syntheses Procedure. 12

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. Design and discovery of boronic acid drugs. | Semantic Scholar [semanticscholar.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

solubility of 3-Bromo-5-isopropylphenylboronic acid

An In-depth Technical Guide to the Solubility of 3-Bromo-5-isopropylphenylboronic acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the (CAS No. 1451390-87-6). While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes information on the general solubility trends of arylboronic acids and provides a robust, field-proven experimental protocol for its precise determination. The methodologies and principles discussed herein are designed to empower researchers, chemists, and drug development professionals to effectively utilize this versatile building block in their synthetic workflows, particularly in applications such as the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Role of this compound in Modern Synthesis

This compound is a bifunctional organic compound featuring a phenyl ring substituted with a bromine atom, an isopropyl group, and a boronic acid moiety.[1] This molecular architecture makes it a highly valuable reagent in organic chemistry. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[2][3] The bromine and isopropyl substituents offer sites for further functionalization and modulate the molecule's steric and electronic properties, making it an attractive building block for the synthesis of complex pharmaceuticals and advanced materials.[4][5]

A critical, yet often overlooked, parameter for the successful application of any reagent in synthesis is its solubility. The choice of solvent directly influences reaction kinetics, yield, purification strategies, and the overall efficiency of a chemical process.[6] This guide addresses the by providing a predictive analysis based on its structural features and a detailed experimental protocol for its empirical determination.

Physicochemical Properties and Anticipated Solubility Profile

The physicochemical properties of a compound are foundational to understanding its behavior in different solvent systems. The key properties for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1451390-87-6 | [1] |

| Molecular Formula | C₉H₁₂BBrO₂ | [1] |

| Molecular Weight | 242.91 g/mol | [1] |

| Appearance | White to off-white solid (Typical) | General knowledge |

| Storage Conditions | Inert atmosphere, room temperature or refrigerated (-4°C to -20°C for long term) | [1] |

Anticipated Solubility:

While specific quantitative data is sparse, we can infer the solubility behavior based on its structure and established trends for related compounds like phenylboronic acid.[7][8]

-

Influence of Substituents: The parent compound, phenylboronic acid, exhibits high solubility in polar aprotic solvents like ethers and ketones and very low solubility in nonpolar hydrocarbons.[8][9] The presence of the lipophilic isopropyl group and the hydrophobic bromine atom on the phenyl ring of the title compound is expected to increase its solubility in less polar organic solvents (e.g., chloroform, toluene, methylcyclohexane) compared to phenylboronic acid.

-

Solvent Polarity: Like most boronic acids, it is expected to be readily soluble in polar aprotic solvents such as acetone, 3-pentanone, and ethers (e.g., diethyl ether, dipropyl ether, THF).[7][8]

-

Protic Solvents: Solubility in protic solvents like water is expected to be very low.[10] Boric acid itself is moderately soluble in water, but the large, nonpolar aryl substituent significantly diminishes aqueous solubility.[11] Alcohols may serve as moderate solvents.

This predictive analysis underscores the necessity of experimental verification to establish precise solubility values for reaction optimization.

Experimental Protocol for Solubility Determination: The Dynamic Method

To obtain reliable and reproducible solubility data, the dynamic (or synthetic) method is highly recommended. This technique involves slowly heating a solid-liquid mixture of known composition and precisely identifying the temperature at which the last solid particles dissolve, yielding a clear solution.[6][7] This temperature corresponds to the saturation point for that specific concentration.

Principle

The dynamic method relies on the continuous monitoring of a solution's turbidity (cloudiness) as a function of temperature.[7][8][10] For a given composition of solute and solvent, the mixture is heated at a controlled, slow rate. The dissolution temperature is the point where the solution becomes perfectly clear, which can be detected visually or with a luminance probe that measures light transmission.[7][8]

Materials and Equipment

-

Solute: this compound (purity >97%)

-

Solvents: High-purity organic solvents of interest (e.g., chloroform, acetone, dipropyl ether, methylcyclohexane)

-

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Precision thermostat bath with controlled heating/cooling ramp capabilities

-

Calibrated digital thermometer (accuracy ±0.1 °C)

-

Luminance probe or laser scattering system for turbidity detection

-

Analytical balance (accuracy ±0.0001 g)

-

Safety & Handling Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[12]

-

Avoid formation of dust and aerosols during handling of the solid compound.

-

Consult the Safety Data Sheet (SDS) for the specific boronic acid and all solvents used before beginning the experiment.[12][13]

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the glass vessel. The composition should be known with high precision (e.g., mole fraction accuracy of 0.0002).[7]

-

Initial Setup: Place the vessel in the thermostat bath, insert the magnetic stir bar, thermometer, and turbidity probe. Begin stirring vigorously to ensure the suspension is homogeneous.

-

Heating Ramp: Start heating the mixture at a slow, constant rate (e.g., 0.1–0.3 K/min).[7] A slow rate is crucial to ensure the system remains at thermal equilibrium.

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. As the temperature increases, the solid will begin to dissolve, and the turbidity will decrease.

-

Identify Dissolution Temperature: Record the temperature at which the last solid particle disappears and the solution becomes completely clear. This is the equilibrium or saturation temperature for the prepared composition.

-

Data Collection: Repeat steps 1-5 for several different compositions of solute and solvent to generate a series of data points (solubility vs. temperature).

-

Construct Solubility Curve: Plot the mole fraction (or g/100g of solvent) of the solute as a function of the dissolution temperature to construct the solubility curve for that solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the dynamic method for solubility determination.

Caption: Workflow for the dynamic solubility determination method.

Conclusion

Understanding the is fundamental to its effective use in synthetic chemistry. While publicly available data is limited, this guide provides a strong predictive foundation based on chemical principles and the behavior of analogous structures. More importantly, it delivers a detailed, trustworthy, and actionable experimental protocol for researchers to determine precise solubility data in their solvents of choice. By employing this systematic approach, scientists can optimize reaction conditions, improve yields, and streamline purification processes, thereby accelerating research and development in pharmaceuticals and materials science.

References

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Butylsulfinyl)phenyl)boronic acid in Organic Solvents.

- BIOFOUNT. (n.d.). This compound.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- Sigma-Aldrich. (2014). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.

- Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Thermo Fisher Scientific. (2025).

- Sigma-Aldrich. (2025).

- BenchChem. (2025). Technical Guide: Physicochemical Properties and Applications of 3-Bromo-5-propoxyphenylboronic acid.

- BLD Pharm. (n.d.). (3-Bromo-5-isopropylphenyl)boronic acid.

- PubChem. (2025). (3-Bromo-2-fluoro-5-isopropylphenyl)boronic acid.

- Fisher Scientific. (2025). Safety Data Sheet for 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester.

- Kelly, P. G. (n.d.).

- ResearchGate. (n.d.).

- Autechem. (n.d.). (3-Bromo-5-(tert-butyl)phenyl)boronicacid CAS NO.1373881-94-7.

- Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Batey, R. A. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.

- PubChem. (n.d.). 3-Bromo-5-isopropylphenol.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Lubaeva, A. E., et al. (2024).

Sources

- 1. 1451390-87-6|(3-Bromo-5-isopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. tcichemicals.com [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. digital.library.unt.edu [digital.library.unt.edu]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. sigmaaldrich.com [sigmaaldrich.com]

role of 3-Bromo-5-isopropylphenylboronic acid in organic synthesis

An In-Depth Technical Guide to the Role of 3-Bromo-5-isopropylphenylboronic Acid in Organic Synthesis

Abstract

This compound is a versatile and strategically important building block in modern organic synthesis. Its trifunctional nature, featuring a nucleophilic boronic acid group, an electrophilic bromine atom, and a sterically influencing isopropyl group on a phenyl ring, offers chemists a powerful tool for the controlled and sequential construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, core applications in palladium-catalyzed cross-coupling reactions, and its strategic value in multistep synthetic routes, particularly in the fields of drug discovery and materials science. Detailed experimental protocols and mechanistic diagrams are provided to illustrate its practical application and underlying chemical principles.

Introduction: A Multifunctional Synthetic Building Block

Arylboronic acids are a cornerstone of contemporary organic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a method so transformative it was recognized with the 2010 Nobel Prize in Chemistry.[1] These compounds are generally stable, have low toxicity, and exhibit broad functional group tolerance, making them ideal reagents for forming carbon-carbon bonds.[2]

This compound (Figure 1) emerges as a particularly valuable member of this class. Its structure is not redundant; each functional group serves a distinct and often orthogonal purpose:

-

The Boronic Acid Moiety: This group is the primary reactive site for Suzuki-Miyaura coupling, acting as the organoboron partner to couple with various organohalides or triflates.[1][3]

-

The Bromo Substituent: The bromine atom provides a robust and well-defined reactive handle for a secondary, sequential cross-coupling reaction. This allows for the site-selective introduction of a different substituent after the initial boronic acid coupling, a crucial strategy for building molecular complexity.

-

The Isopropyl Group: This bulky alkyl group influences the steric environment around the phenyl ring. In drug development, such groups can modulate a molecule's solubility, metabolic stability, and binding affinity to biological targets.

This guide will explore how these features are leveraged in synthesis, transforming this single molecule into a linchpin for creating diverse and complex biaryl and poly-aryl structures.

Figure 1: Structure of this compound```dot graph "Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=solid];

}

Representative Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br).

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (Ar-Br) (1.1 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Toluene and Water (e.g., 10:1 v/v)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, potassium phosphate, Pd(OAc)₂, and SPhos.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent system (e.g., toluene and water) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Strategic Importance in Multi-Step Synthesis

The true power of this compound lies in its capacity for sequential, orthogonal cross-coupling. After the initial Suzuki reaction via the boronic acid, the bromine atom remains intact on the newly formed biaryl scaffold, serving as a latent reactive site for a second C-C or C-N bond formation.

This enables a synthetic strategy where two different aryl or vinyl groups can be introduced in a controlled, stepwise manner. For example:

-

Step 1 (Suzuki Coupling): Couple this compound with Ar¹-X.

-

Step 2 (Second Coupling): The resulting product, Ar¹-(3-bromo-5-isopropylphenyl), can then be subjected to another cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) using the bromine atom to introduce a second group, Ar².

This strategy is invaluable in constructing unsymmetrical poly-aryl systems, which are common motifs in pharmaceuticals, organic electronics, and agrochemicals. [4]

Synthesis of this compound

While commercially available, understanding the synthesis of the reagent itself provides deeper insight. A common and effective method involves the lithiation of an aryl bromide followed by quenching with a borate ester. [2][5]

Plausible Synthetic Workflow

The logical precursor is 1-bromo-3-isopropylbenzene. The synthesis proceeds via a lithium-halogen exchange followed by electrophilic trapping.

Procedure:

-

Setup: Dissolve 1-bromo-3-isopropylbenzene in an anhydrous ether solvent (e.g., THF or Diethyl Ether) in a flame-dried, multi-necked flask under an inert atmosphere.

-

Litiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the low temperature. Stir for 1 hour.

-

Borylation: In a separate flask, prepare a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF, also cooled to -78 °C. Transfer the freshly prepared aryllithium species into the borate solution via cannula. Allow the mixture to slowly warm to room temperature overnight.

-

Hydrolysis: Quench the reaction by slowly adding aqueous acid (e.g., 1M HCl) at 0 °C.

-

Workup & Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude solid can be purified by recrystallization to afford pure this compound.

Figure 3: Synthetic Workflow for this compound

Conclusion

This compound is more than a simple reagent; it is a sophisticated molecular tool that embodies key principles of modern synthetic strategy. Its primary role as a substrate in the Suzuki-Miyaura reaction is enhanced by the presence of an isopropyl group for steric and solubility modulation and, most importantly, a bromine atom that enables orthogonal, sequential bond formation. This combination allows for the efficient and controlled synthesis of complex, highly substituted aromatic compounds, making it an indispensable asset for researchers and development professionals in the chemical sciences.

References

-

BLD Pharm. (3-Bromo-5-isopropylphenyl)boronic acid | 1451390-87-6.

-

MySkinRecipes. (3-Bromo-5-isopropoxyphenyl)boronic acid.

-

CymitQuimica. This compound pinacol ester.

-

Safety Data Sheet for a related brominated compound.

-

PubChem. (3-Bromo-2-fluoro-5-isopropylphenyl)boronic acid.

-

BIOFOUNT. This compound | 1451390-87-6.

-

Safety Data Sheet for 1-Bromo-3-phenylpropane.

-

Benchchem. Technical Guide: Physicochemical Properties and Applications of 3-Bromo-5-propoxyphenylboronic acid.

-

Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4489.

-

Sigma-Aldrich. Safety Data Sheet.

-

Thermo Fisher Scientific. Safety Data Sheet.

-

Kilic, A., et al. (2008). The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate.

-

Wikipedia. Suzuki reaction.

-

Myers, A. G. Research Group. The Suzuki Reaction.

-

Organic Chemistry Portal. Suzuki Coupling.

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

-

Alchem Pharmtech. 3-BROMO-5-METHYLPHENYLBORONIC ACID | CAS 849062-36-8.

-

Alchimica. This compound (1 x 250 mg).

-

PubChem. 3-Bromo-5-isopropylphenol.

-

Chemcm. (3-Bromo-5-(tert-butyl)phenyl)boronicacid | CAS NO.1373881-94-7.

-

Google Patents. CN102731542A - Preparation method of p-bromophenyl-boric acid.

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.

-

Alfa Chemistry. Synthesis of 3-Acrylamidophenylboronic Acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis.

-

PubMed. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.

Sources

Topic: The Interplay of Electronic and Steric Effects in 3-Bromo-5-isopropylphenylboronic Acid: A Guide to Strategic Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-5-isopropylphenylboronic acid is a pivotal reagent in modern synthetic chemistry, valued for its role as a versatile building block in the construction of complex molecular architectures. Its utility, particularly in palladium-catalyzed cross-coupling reactions, is governed by a nuanced interplay of electronic and steric effects imparted by its unique substitution pattern. This guide provides a detailed analysis of these properties, explaining the causality behind the reagent's reactivity and offering field-proven insights for its strategic application. We will deconstruct the inductive and resonance effects of the bromo and isopropyl substituents, analyze the steric implications for reaction dynamics, and provide a validated experimental protocol for its use in the Suzuki-Miyaura coupling. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of this powerful synthetic tool.

Introduction

The relentless pursuit of novel therapeutic agents and advanced materials demands synthetic methodologies that are both efficient and exquisitely selective.[1] Arylboronic acids have emerged as indispensable tools in this endeavor, primarily due to their stability, low toxicity, and remarkable versatility in reactions like the Suzuki-Miyaura cross-coupling.[2] this compound (CAS 1451390-87-6) is a prime example of a strategically designed building block.[3] The substituents at the 3- and 5-positions are not arbitrary; they are deliberately placed to modulate the electronic character and steric profile of the molecule. Understanding these intrinsic properties is paramount for controlling reaction outcomes, optimizing yields, and designing rational synthetic routes in complex, multi-step syntheses common in drug discovery.[4]

This guide moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of how the bromo and isopropyl groups dictate the reagent's behavior, transforming it from a simple building block into a precision instrument for molecular construction.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This information is critical for proper handling, storage, and experimental design.

| Property | Value | Source |

| CAS Number | 1451390-87-6 | [3] |

| Molecular Formula | C₉H₁₂BBrO₂ | [5] |

| Molecular Weight | 242.91 g/mol | [5] |

| Appearance | Solid | |

| Storage Conditions | 2-8°C, under inert gas | [6] |

Section 1: A Deep Dive into Electronic Effects

The reactivity of the boronic acid is fundamentally tied to the electron density of the phenyl ring. The substituents at the C3 and C5 positions create a distinct electronic environment that influences the acidity of the boron center and the kinetics of key reaction steps.

-

Boronic Acid Group (-B(OH)₂): The boron atom possesses a vacant p-orbital, making the boronic acid group a Lewis acid and an overall electron-withdrawing group by nature. This inherent electrophilicity is central to its function in cross-coupling reactions.[7]

-

Bromo Group (-Br): The bromine atom exerts a dual electronic influence. It is strongly electron-withdrawing via the inductive effect (-I) due to its high electronegativity. Simultaneously, it donates electron density to the aromatic ring through resonance (+R) via its lone pairs. For substituents at the meta position, the inductive effect typically dominates, leading to a net withdrawal of electron density from the ring.

-

Isopropyl Group (-CH(CH₃)₂): As an alkyl group, the isopropyl substituent is electron-donating through a combination of the inductive effect (+I) and hyperconjugation. It modestly increases the electron density of the phenyl ring, partially offsetting the electron-withdrawing nature of the other substituents.

The cumulative result is an electron-deficient aromatic system. This heightened Lewis acidity of the boronic acid can influence the equilibrium of boronate ester formation and the ease of activation by a base in catalytic cycles.[8] Computational studies on substituted phenylboronic acids confirm that such substitutions directly impact the HOMO-LUMO energy levels, which are crucial determinants of chemical reactivity and stability.[9][10]

Section 3: Implications for Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the archetypal application for this reagent, and it provides a perfect context to observe the convergence of its electronic and steric properties. [11]The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Causality Behind Experimental Choices

-

The Role of the Base (Electronic Effect): The transmetalation step, where the aryl group is transferred from boron to palladium, is the lynchpin of the reaction. This step is significantly accelerated when the boronic acid is converted to a more nucleophilic boronate species (Ar-B(OR)₃⁻) by a base. [12]The electron-deficient nature of our specific phenyl ring enhances the Lewis acidity of the boron, facilitating this activation. However, very strong bases may not be necessary and could promote side reactions. The choice of a moderate base like K₂CO₃ or Cs₂CO₃ is often a rational starting point.

-

Catalyst and Ligand Selection (Steric Effect): The steric bulk from the isopropyl and bromo groups presents a challenge during transmetalation. The boronate must be able to approach the palladium center and displace its existing ligand (X).

-

Field-Proven Insight: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may prove inefficient. [12]It is often necessary to employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species and can stabilize the intermediates involved in the coupling of sterically demanding partners. The choice of ligand is therefore not arbitrary but a direct response to the steric demands of the substrate.

-

Section 4: Validated Experimental Protocol & Workflow

This protocol describes a representative Suzuki-Miyaura coupling reaction. The rationale behind each step is explained to create a self-validating system rooted in the principles discussed.

Reaction: Coupling of this compound with 1-bromo-4-methoxybenzene.

Materials:

-

This compound (1.0 eq)

-

1-bromo-4-methoxybenzene (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 eq)

-

Potassium Carbonate (K₂CO₃, 3.0 eq), finely ground

-

Toluene and Water (e.g., 4:1 v/v)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, 1-bromo-4-methoxybenzene, K₂CO₃, Pd(OAc)₂, and SPhos.

-

Causality: The catalytic cycle involves air-sensitive Pd(0) species. An inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst oxidation and ensure high catalytic turnover.

-

-

Solvent Degassing: Add the degassed toluene/water solvent mixture via cannula.

-

Causality: Dissolved oxygen in solvents can oxidize the catalyst. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential for reproducibility. The biphasic system with water helps dissolve the inorganic base.

-

-

Heating and Reaction Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance during the transmetalation and reductive elimination steps. Vigorous stirring is required to ensure efficient mixing in the biphasic system.

-

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Causality: This standard aqueous workup removes the inorganic base and salts. The brine wash helps to break up any emulsions.

-

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Causality: Chromatography is necessary to remove residual starting materials, catalyst, and any homocoupling byproducts, yielding the pure biaryl product.

-

Section 5: Relevance in Drug Discovery & Medicinal Chemistry

This compound is more than a synthetic intermediate; it is a strategic tool for drug design.

-

Scaffold Hopping and SAR: The Suzuki-Miyaura reaction allows medicinal chemists to rapidly synthesize libraries of compounds by coupling this boronic acid with a wide array of aryl or heteroaryl halides. [1][13]This modularity is essential for conducting Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.

-

Modulation of Physicochemical Properties: The substituents directly translate into properties of the final drug candidate.

-

The isopropyl group significantly increases lipophilicity (LogP), which can enhance membrane permeability and binding affinity in hydrophobic pockets of target proteins. However, it can also decrease solubility.

-

The bromo group can serve as a synthetic handle for further functionalization or can form specific halogen bonds with protein targets, a recognized strategy in rational drug design.

-

-

Accessing "Beyond Rule of Five" (bRo5) Space: As drug targets become more complex (e.g., protein-protein interfaces), drug candidates often need to be larger and more lipophilic than dictated by Lipinski's Rule of Five. [14][15]Building blocks like this compound, which introduce bulky, lipophilic fragments, are critical for exploring this bRo5 chemical space to find drugs for challenging targets.

Conclusion

The utility of this compound is a direct consequence of its carefully balanced electronic and steric characteristics. The electron-withdrawing nature of the bromo and boronic acid groups facilitates activation and influences reactivity, while the steric bulk of the bromo and isopropyl groups presents a challenge that dictates the choice of catalytic system and reaction conditions. By understanding this intricate cause-and-effect relationship, researchers can move from trial-and-error optimization to rational, predictive synthesis. This guide provides the foundational knowledge for harnessing the full potential of this reagent, enabling the efficient and strategic construction of the next generation of pharmaceuticals and advanced materials.

References

-

Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents. ResearchGate. Available at: [Link]

-

The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Longdom Publishing. Available at: [Link]

-

(3-Bromo-5-isopropoxyphenyl)boronic acid. MySkinRecipes. Available at: [Link]

-

This compound. BIOFOUNT. Available at: [Link]

-

The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acide. ResearchGate. Available at: [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available at: [Link]

-

Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Publications. Available at: [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]

-

The Crucial Role of Boronic Acids in Modern Drug Discovery. Boron Molecular. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health. Available at: [Link]

-

Design and discovery of boronic acid drugs. PubMed. Available at: [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. Available at: [Link]

-

Why some targets benefit from beyond rule of five drugs. National Institutes of Health. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1451390-87-6|(3-Bromo-5-isopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1451390-87-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. (3-Bromo-5-isopropoxyphenyl)boronic acid [myskinrecipes.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. mdpi.com [mdpi.com]

- 14. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Why some targets benefit from beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-5-isopropylphenylboronic Acid and Its Derivatives for Advanced Research and Drug Discovery

This guide provides an in-depth technical overview of 3-Bromo-5-isopropylphenylboronic acid, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, properties, and applications of this key intermediate and its derivatives, with a focus on the principles of scientific integrity and field-proven insights.

Introduction: The Strategic Importance of this compound

This compound is a synthetic organic compound that has gained significant traction as a key intermediate in the synthesis of complex organic molecules. Its utility primarily stems from its bifunctional nature: the boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, while the bromo- and isopropyl-substituted phenyl ring provides a scaffold for further functionalization and modulation of physicochemical properties.[1] This strategic combination makes it a valuable tool in the synthesis of biaryl compounds, which are prevalent structural motifs in many pharmaceuticals, agrochemicals, and functional materials.[2]

The isopropyl group, in particular, can enhance the solubility of the molecule and its derivatives in organic solvents and introduce steric bulk that can influence the conformation and biological activity of the final products. The bromine atom offers a reactive site for subsequent chemical transformations, allowing for the generation of diverse molecular architectures.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis. The following table summarizes its key physicochemical data.

| Property | Value | Source |

| CAS Number | 1451390-87-6 | PubChem |

| Molecular Formula | C₉H₁₂BBrO₂ | PubChem |

| Molecular Weight | 242.91 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | Not widely reported | - |

| Solubility | Soluble in common organic solvents such as methanol, THF, and DMSO | General knowledge |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved from a readily available starting material, 1-bromo-3-isopropylbenzene. The most common and efficient method involves a lithium-halogen exchange followed by borylation with a trialkyl borate. This method offers high yields and good purity of the final product.

Reaction Scheme

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.

Materials:

-

1-Bromo-3-isopropylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-